REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:8]#[N:9])=[N:4][CH:5]=[CH:6][N:7]=1.[H][H]>C(O)(=O)C.[Ni].CO>[ClH:1].[Cl:1][C:2]1[C:3]([CH2:8][NH2:9])=[N:4][CH:5]=[CH:6][N:7]=1 |f:5.6|
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=CN1)C#N
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
70 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature over weekend
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Raney Nickel was removed by filtration over decalite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure and co-evaporated with toluene
|
Type
|
DISSOLUTION
|
Details
|
The remaining brown solid was dissolved in ethyl acetate at 50° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled on an ice-bath
|
Type
|
ADDITION
|
Details
|
2M hydrogen chloride solution in diethyl ether (1.14 L) was added in 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 40° C
|
Type
|
CUSTOM
|
Details
|
The product brown solid obtained
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
partially concentrated
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
ADDITION
|
Details
|
diethyl ether (1000 ml) was added
|
Type
|
STIRRING
|
Details
|
to stir at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solids formed
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC=1C(=NC=CN1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 153.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 148.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |